molecular formula C6H12O5 B3050722 beta-D-Fucose CAS No. 28161-52-6

beta-D-Fucose

Cat. No. B3050722
CAS RN: 28161-52-6
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-FPRJBGLDSA-N
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Description

Beta-D-Fucose is a type of hexose, a monosaccharide with six carbon atoms. It is a small molecule that is part of the experimental group . It is also known as β-D-Fuc and β-D-fucose . This compound is present in a wide variety of organisms . In mammals, fucose-containing glycans have important roles in various biological processes .


Synthesis Analysis

Two pathways operate in mammalian cells for the synthesis of GDP-fucose, the precursor of fucosylated glycans. These are the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . Fucosylated glycans are constructed by fucosyltransferases, which require the substrate GDP-fucose .


Molecular Structure Analysis

The molecular structure of beta-D-Fucose is C6H12O5 . It is a six-carbon sugar unit, which distinguishes it from other sugars present in mammals .


Chemical Reactions Analysis

Beta-D-Fucose is involved in various chemical reactions. For instance, β-D-fucosidase, an enzyme, catalyzes the hydrolysis of terminal non-reducing β-D-fucose residues in β-D-fucosides . The optimal activities of this enzyme were found to be at approximately pH 6.0 and 55 °C .


Physical And Chemical Properties Analysis

Beta-D-Fucose has an average weight of 164.1565 and a monoisotopic weight of 164.068473494 . Its chemical formula is C6H12O5 . The density is predicted to be 1.556±0.06 g/cm3, and the boiling point is predicted to be 323.9±42.0 °C .

Scientific Research Applications

1. Role in Macrophage Receptor-Mediated Pinocytosis

Beta-D-Fucose plays a significant role in the interaction with macrophages, a type of white blood cell. Research demonstrates that L-Fucose-terminated glycoconjugates are recognized by pinocytosis receptors on macrophages. This interaction involves a specific uptake mechanism and is crucial for the immune response and cellular communication. The study by Shepherd, V., Lee, Y., Schlesinger, P., & Stahl, P. (1981) highlights this interaction, showing the importance of beta-D-Fucose in immune cell functioning (Shepherd et al., 1981).

2. Association with Colon Adenocarcinoma Progression

Beta-D-Fucose's expression levels have been linked to the progression of colon adenocarcinoma. A study by Sun, J., Thurin, J., Cooper, H. S., Wang, P., Maćkiewicz, M., Steplewski, Z., & Blaszczyk-Thurin, M. (1995) revealed a significant increase in mRNA levels of beta-D-galactoside alpha-2-L-fucosyltransferase in colon adenocarcinomas compared to normal colon mucosa. This finding suggests that beta-D-Fucose-related enzymes may be key indicators or contributors to the malignant progression of this cancer (Sun et al., 1995).

3. Applications in Enzyme Evolution and Biotechnology

The evolution of enzymes for specific substrate recognition, such as beta-fucosidase from beta-galactosidase, demonstrates the applicability of beta-D-Fucose in biotechnological research. Zhang, J., Dawes, G., & Stemmer, W. (1997) successfully evolved a beta-fucosidase with a significant increase in substrate specificity for beta-D-Fucose through DNA shuffling, underlining the potential of beta-D-Fucose in developing specialized enzymes for industrial and research applications (Zhang et al., 1997).

4. Role in Blood Group Determinants

Beta-D-Fucose is integral to the expression of blood group H determinants. The study by Ernst, L., Rajan, V. P., Larsen, R., Ruff, M. M., & Lowe, J. (1989) showed that the expression of GDP-L-fucose: beta-D-galactoside 2-alpha-L-fucosyltransferase in mouse cells after transfection with human DNA is critical for blood group H expression. This research provides insights into the molecular basis of blood group determination and its medical implications (Ernst et al., 1989).

5. Structural Analysis in Biochemistry

The structure of compounds like sulfated fucose branches in fucosylated chondroitin sulfate is crucial for understanding their biological activity. Wu, M., Huang, R., Wen, D., Gao, N., He, J., Li, Z., & Zhao, J. (2012) characterized the structure of these sulfated fucose branches and their role in anticoagulant activity, showing the importance of beta-D-Fucose in biochemical structure-function relationships (Wu et al., 2012).

Future Directions

Fucosylation, the process of adding fucose to proteins and lipids, plays a significant role in cancer biology. Future research could focus on how L-fucose and serum fucosylation patterns might be used for clinical diagnostic, prognostic, and therapeutic approaches .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-FPRJBGLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318534
Record name β-D-Fucose
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Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-D-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-D-Fucose

CAS RN

28161-52-6
Record name β-D-Fucose
Source CAS Common Chemistry
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Record name beta-D-Fucopyranose
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Record name beta-D-fucose
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Record name β-D-Fucose
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Record name .BETA.-D-FUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
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Record name beta-D-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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